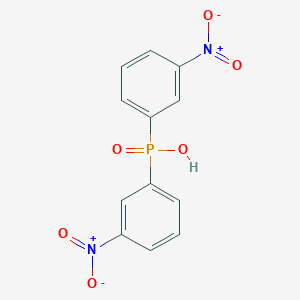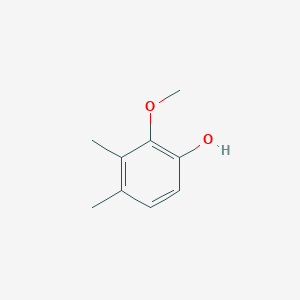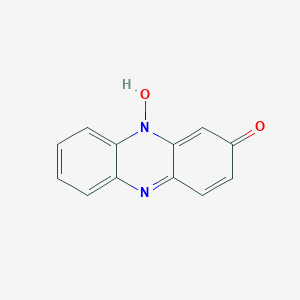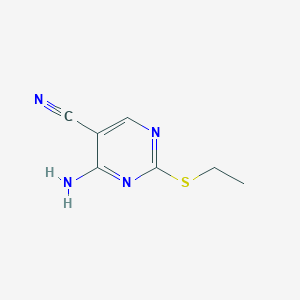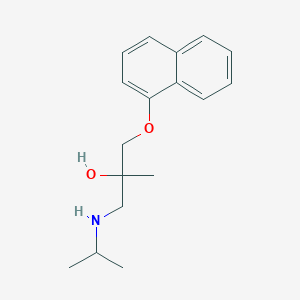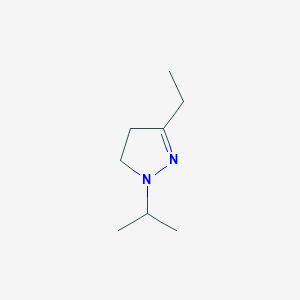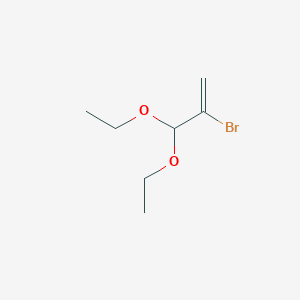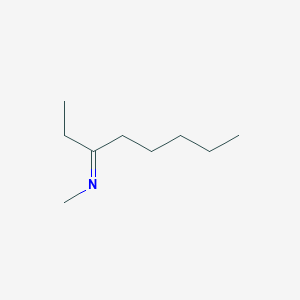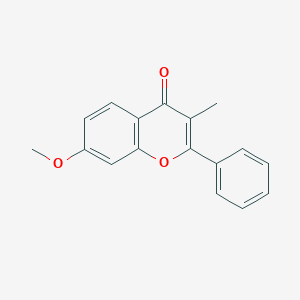
7-Methoxy-3-methyl-2-phenylchromen-4-one
Descripción general
Descripción
7-Methoxy-3-methyl-2-phenylchromen-4-one is a chemical compound that belongs to the flavone family. It is also known as isobaicalein and is found in many plants, including Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound has gained attention in recent years due to its potential therapeutic effects on various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-2-phenylchromen-4-one involves multiple pathways. In cancer cells, it inhibits the activity of several proteins involved in cancer cell survival and growth, such as AKT, ERK, and NF-κB. It also induces apoptosis by activating caspase proteins. In inflammation, it reduces the production of inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, by inhibiting the activity of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
7-Methoxy-3-methyl-2-phenylchromen-4-one has been found to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the efficacy of chemotherapy drugs. In inflammation, it reduces the production of inflammatory cytokines and enzymes, and inhibits the activation of immune cells. In neurodegenerative disorders, it protects neurons from oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methoxy-3-methyl-2-phenylchromen-4-one in lab experiments include its potential therapeutic effects on various diseases, its availability through chemical synthesis or natural extraction, and its relatively low toxicity. However, its limitations include its poor solubility in water, its instability under acidic conditions, and its potential interaction with other compounds in biological systems.
Direcciones Futuras
There are several future directions for the research on 7-Methoxy-3-methyl-2-phenylchromen-4-one. In cancer research, further studies are needed to determine the optimal dosage and combination with other chemotherapy drugs. In inflammation research, further studies are needed to investigate its effects on chronic inflammation and autoimmune diseases. In neurodegenerative disorder research, further studies are needed to determine its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of 7-Methoxy-3-methyl-2-phenylchromen-4-one can be achieved through several methods, including chemical synthesis and natural extraction. Chemical synthesis involves the reaction of 3-methylflavone with phenylboronic acid and methoxyboronic acid in the presence of a palladium catalyst. Natural extraction involves the isolation of the compound from plants that contain it, such as Scutellaria baicalensis.
Aplicaciones Científicas De Investigación
Research has shown that 7-Methoxy-3-methyl-2-phenylchromen-4-one has potential therapeutic effects on various diseases. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-16(18)14-9-8-13(19-2)10-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVWGKOFNFYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292139 | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methyl-2-phenylchromen-4-one | |
CAS RN |
18651-16-6 | |
| Record name | NSC80479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



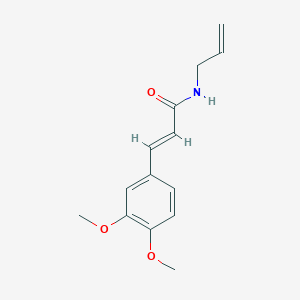
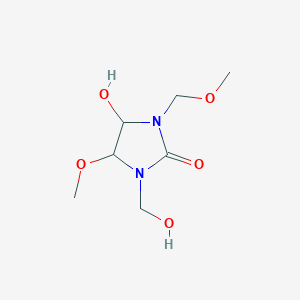
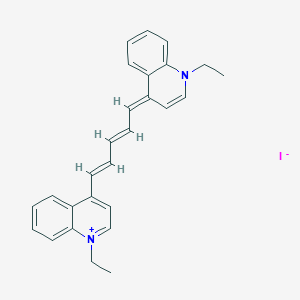
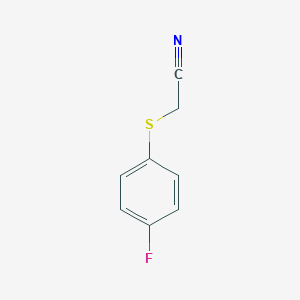
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
